molecular formula C9H11NOS B1295445 1,3,5-Trimethyl-2-(sulfinylamino)benzene CAS No. 39898-48-1

1,3,5-Trimethyl-2-(sulfinylamino)benzene

Cat. No.: B1295445
CAS No.: 39898-48-1
M. Wt: 181.26 g/mol
InChI Key: RSDYOGLAAIPHRC-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2-(sulfinylamino)benzene is an organic compound with the molecular formula C9H11NOS. It is a derivative of benzene, where three methyl groups are attached to the 1, 3, and 5 positions, and a sulfinylamino group is attached to the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-2-(sulfinylamino)benzene can be synthesized through several methods. One common synthetic route involves the reaction of mesitylene (1,3,5-trimethylbenzene) with sulfinylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where mesitylene and sulfinylamine are reacted in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is then purified through various techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2-(sulfinylamino)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,5-Trimethyl-2-(sulfinylamino)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-2-(sulfinylamino)benzene involves its interaction with specific molecular targets and pathways. The sulfinylamino group can participate in hydrogen bonding and other interactions with biomolecules, influencing their function. The compound’s effects are mediated through these interactions, which can affect various biological processes .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylbenzene (Mesitylene): A derivative of benzene with three methyl groups at the 1, 3, and 5 positions.

    1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with methyl groups at the 1, 2, and 4 positions.

    1,2,3-Trimethylbenzene (Hemimellitene): An isomer with methyl groups at the 1, 2, and 3 positions

Uniqueness

1,3,5-Trimethyl-2-(sulfinylamino)benzene is unique due to the presence of the sulfinylamino group, which imparts distinct chemical properties and reactivity compared to other trimethylbenzene isomers. This functional group allows for specific interactions and reactions that are not possible with the other isomers .

Properties

IUPAC Name

1,3,5-trimethyl-2-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-6-4-7(2)9(10-12-11)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDYOGLAAIPHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=S=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192935
Record name Benzenamine, 2,4,6-trimethyl-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39898-48-1
Record name Benzenamine, 2,4,6-trimethyl-N-sulfinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039898481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,4,6-trimethyl-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trimethyl-2-(sulfinylamino)benzene
Reactant of Route 2
1,3,5-Trimethyl-2-(sulfinylamino)benzene
Reactant of Route 3
1,3,5-Trimethyl-2-(sulfinylamino)benzene
Reactant of Route 4
1,3,5-Trimethyl-2-(sulfinylamino)benzene
Reactant of Route 5
1,3,5-Trimethyl-2-(sulfinylamino)benzene
Reactant of Route 6
Reactant of Route 6
1,3,5-Trimethyl-2-(sulfinylamino)benzene

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